2-(2-Methoxyphenoxy)propane-1,3-diol
CAS No.: 14007-09-1
VCID: VC0195960
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-(2-Methoxyphenoxy)propane-1,3-diol is an organic compound with the molecular formula . It is also known by other names, including 2-(2-methoxyphenoxy)-1,3-propanediol, Guaifenesin EP impurity B, and 1,3-Propanediol,2-(2-Methoxyphenoxy)- . This compound is a white to off-white solid at room temperature . It has a melting point greater than 52°C (dec.) and a predicted boiling point of 376.9±27.0 °C . 2-(2-Methoxyphenoxy)propane-1,3-diol is slightly soluble in chloroform and methanol, and sparingly soluble in DMSO . This chemical serves as an impurity of guaifenesin, a medication . It is also used as a pharmaceutical secondary standard . Another similar compound is 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol, which is related to phenotypes in certain environments . Additionally, Veratrylglycerol beta-guaiacyl ether, also known as 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, shares a similar structure, featuring a propane-1,3-diol backbone with methoxyphenyl substituents . |
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CAS No. | 14007-09-1 |
Product Name | 2-(2-Methoxyphenoxy)propane-1,3-diol |
Molecular Formula | C10H14O4 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-(2-methoxyphenoxy)propane-1,3-diol |
Standard InChI | InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 |
Standard InChIKey | DTADPBLDQSWASV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OC(CO)CO |
Canonical SMILES | COC1=CC=CC=C1OC(CO)CO |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 2-(2-methoxyphenoxy)propane-1,3-diol; 1,3-Propanediol, 2-(o-methoxyphenoxy)-; 2-(o-Methoxyphenoxy)-1,3-propanediol; Brn 2049374; 1,3-Propanediol,2-(2-Methoxyphenoxy)-; 2-(2-Methoxyphenoxy)-1,3-propanediol |
PubChem Compound | 84154 |
Last Modified | Aug 15 2023 |
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